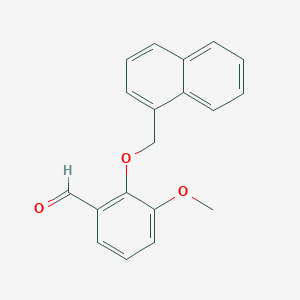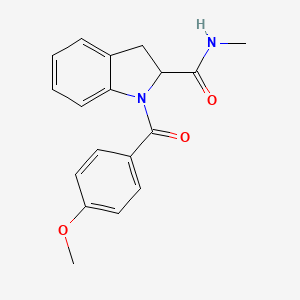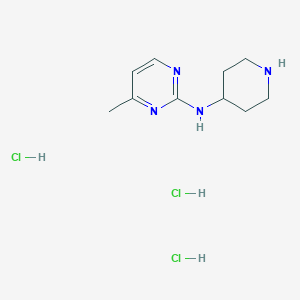![molecular formula C16H22N2O2 B3010140 N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2197633-51-3](/img/structure/B3010140.png)
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide, also known as ML-18, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
Wirkmechanismus
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide may inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential use in cancer research and drug development. Its high affinity for certain receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
Zukünftige Richtungen
There are many future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One direction is to further explore its potential use in cancer research and drug development. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
In conclusion, N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has shown promise in various scientific research applications, including cancer research and drug development. Its synthesis method has been reported in the literature and has been successfully replicated by various researchers. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. While there are limitations to its use, such as potential toxicity, further research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has the potential to lead to new discoveries and advancements in the field of scientific research.
Synthesemethoden
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-methylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through the reaction of the intermediate with propionyl chloride. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been studied for its potential use in drug development. It has been shown to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-9-15(20)18-16(3,4)13-8-6-7-12(2)11-13/h5-8,11H,1,9-10H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLRDNNERPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)